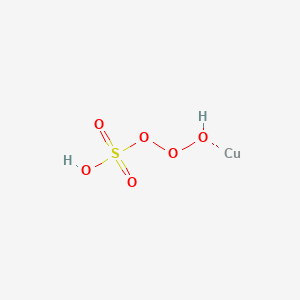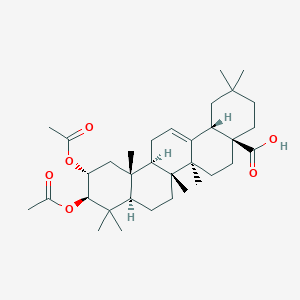
(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid, also known as 2alpha-hydroxy-3beta-acetyloxy-betulic acid, is a pentacyclic triterpenoid compound. It is derived from oleanolic acid and is known for its various biological activities. This compound has been studied for its potential therapeutic applications due to its anti-inflammatory, anti-cancer, and anti-viral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid typically involves the acetylation of betulinic acid. The process begins with the extraction of betulinic acid from natural sources such as the bark of Betula species. The extracted betulinic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for the synthesis of other bioactive triterpenoids.
Biology: The compound exhibits significant anti-inflammatory and anti-cancer activities, making it a valuable tool for biological research.
Medicine: Due to its anti-viral properties, it is being investigated as a potential therapeutic agent for viral infections.
Mecanismo De Acción
The mechanism of action of (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound also modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in immune response and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: A precursor to (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid, known for its anti-cancer properties.
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: A compound with structural similarities and comparable therapeutic potential.
Uniqueness
This compound is unique due to its dual acetoxy groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse derivatives further adds to its uniqueness .
Propiedades
Número CAS |
6089-92-5 |
|---|---|
Fórmula molecular |
C34H52O6 |
Peso molecular |
556.8 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-diacetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-20(35)39-24-19-31(7)25(30(5,6)27(24)40-21(2)36)12-13-33(9)26(31)11-10-22-23-18-29(3,4)14-16-34(23,28(37)38)17-15-32(22,33)8/h10,23-27H,11-19H2,1-9H3,(H,37,38)/t23-,24+,25-,26+,27-,31-,32+,33+,34-/m0/s1 |
Clave InChI |
BZDICYRSPZNHNV-LULZRBEKSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1OC(=O)C)(C)C)C |
SMILES canónico |
CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1OC(=O)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


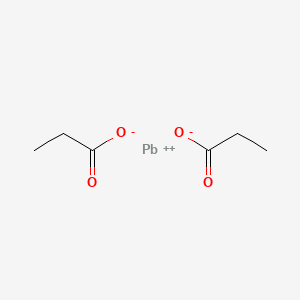
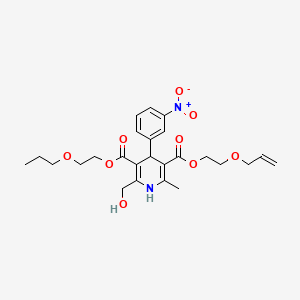
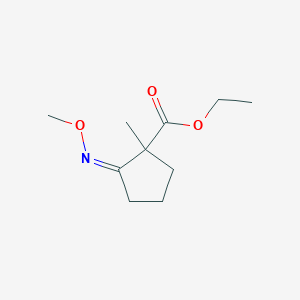

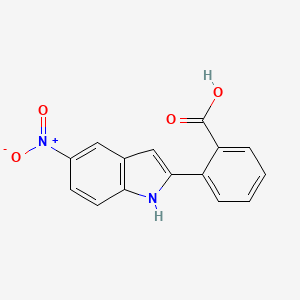

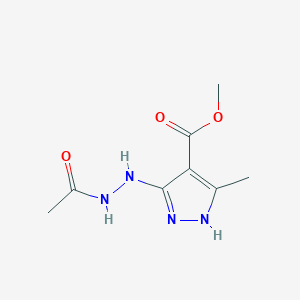


![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
